molecular formula C6H5ClN2OS B597746 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 148256-82-0

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B597746
CAS No.: 148256-82-0
M. Wt: 188.629
InChI Key: VMNYMIKGYQYJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a versatile chemical intermediate in advanced organic and medicinal chemistry research. Its molecular architecture, featuring both an aldehyde and a chloro substituent on the pyrimidine ring, makes it a valuable scaffold for constructing complex heterocyclic systems. This compound is particularly significant in the synthesis of benzimidazole-pyrimidine hybrids, a class of molecules that show enhanced therapeutic properties compared to single heterocyclic compounds . These hybrids are extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with some demonstrating potent activity in the nanomolar range . The reactive sites on this molecule allow for sequential functionalization; the aldehyde group can undergo condensation reactions, while the chloro group is susceptible to nucleophilic aromatic substitution, enabling researchers to efficiently build diverse chemical libraries for drug discovery and development .

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNYMIKGYQYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731938
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148256-82-0
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride is a classical chlorinating agent for hydroxyl-to-chlorine substitutions in pyrimidine systems. Patent JP2006076970A details the reaction of 4-hydroxy-2-methylthiopyrimidine with POCl₃ in toluene, catalyzed by triethylamine at 80°C for 1 hour. The workup involves quenching with water, liquid-liquid separation, and crystallization from heptane, yielding 4-chloro-2-methylthiopyrimidine with 67.9 mol% efficiency and 99.2% purity.

For the 5-carboxylate ester variant, ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate undergoes analogous chlorination. A scaled procedure using POCl₃ in acetonitrile under reflux for 6 hours achieves a 77% yield, with subsequent neutralization and crystallization steps ensuring high purity.

Key Reaction Parameters:

  • Molar Ratios : POCl₃ is typically used in excess (5–10 equivalents relative to substrate).

  • Solvents : Toluene and acetonitrile are preferred for their ability to dissolve both substrates and reagents.

  • Bases : Triethylamine or N,N-diethylaniline neutralizes HCl byproducts, preventing side reactions.

Thionyl Chloride as an Alternative Chlorinating Agent

Thionyl chloride offers a simpler, solvent-free chlorination route. In one protocol, ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate reacts with SOCl₂ at 60°C for 3 hours, yielding the chlorinated product in 92% yield with near-quantitative purity. This method avoids the need for auxiliary bases, simplifying purification.

Comparative Advantages:

  • Faster reaction times (3 hours vs. 5–6 hours for POCl₃).

  • Reduced byproduct formation , as SOCl₂ generates gaseous SO₂ and HCl, which are easily removed.

Optimization of Reaction Conditions and Purification

Solvent and Temperature Effects

  • Toluene vs. Acetonitrile : Toluene facilitates higher-temperature reactions (80–100°C) but requires careful water removal to prevent hydrolysis. Acetonitrile enables reflux conditions (boiling point 82°C) with improved substrate solubility.

  • Low-Temperature Quenching : Rapid cooling to 0–5°C after chlorination minimizes decomposition.

Purification Techniques

  • Crystallization : Heptane or ethanol washes yield high-purity solids (e.g., 99.8% purity after heptane crystallization).

  • Distillation : For liquid products, reduced-pressure distillation (5–10 mmHg) isolates 4-chloro-2-methylthiopyrimidine as a pale yellow liquid.

Data Tables: Comparative Analysis of Chlorination Methods

MethodReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Citation
POCl₃ + TriethylaminePOCl₃Toluene80167.999.2
POCl₃ + N,N-DiethylanilinePOCl₃AcetonitrileReflux67799.5
SOCl₂SOCl₂Solvent-free6039299.8

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The reactivity and biological activity of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde are influenced by its substituents. Below is a comparative analysis with analogues differing at positions 4, 5, or 6:

Compound Name & CAS Key Substituents Molecular Weight Reactivity & Applications Biological Activity
This compound (1234616-50-2) 4-Cl, 2-SMe, 5-CHO 188.64 High electrophilicity; used in cyclocondensation and SNAr reactions Kinase inhibition, anti-angiogenesis
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (33097-11-9) 4-Cl, 6-Cl, 2-SMe, 5-CHO 223.07 Enhanced SNAr reactivity due to electron-withdrawing Cl at position 6; broader substitution sites Limited data; potential for non-selective binding
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (38275-43-3) 4-Cl, 2-SMe, 5-CN 183.64 Nitrile group enables cycloadditions; less electrophilic than aldehyde Used in antiplasmodial agents
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: N/A) 4-Cl, 2-SMe, 5-COOEt 230.68 Ester hydrolysis to carboxylic acid; intermediates for prodrugs Improved pharmacokinetics (e.g., RO4383596)
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (211245-64-6) 4-NH-Cyclopentyl, 2-SMe, 5-CHO 265.78 Amino group enhances solubility and target affinity Kinase inhibitor scaffolds
Key Findings:
  • Electron-withdrawing groups (e.g., Cl at position 6 in the dichloro analogue) increase SNAr reactivity but may reduce selectivity .
  • Aldehyde vs. nitrile : The aldehyde in the parent compound supports condensations (e.g., Schiff base formation), while the nitrile analogue is more suited for [2+3] cycloadditions .
  • Amino substitution (e.g., cyclopentylamino) improves solubility and kinase binding but requires protection during synthesis .

Functional Analogues: Bioisosteric Replacements

Bioisosteres of the aldehyde group include carboxamides and esters, which alter pharmacokinetics and synthetic utility:

Compound Name & CAS Bioisostere Key Differences Applications
4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (880613-19-4) -CONH₂ Higher polarity; stable hydrogen bonding Intermediate for antitumor agents
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate -COOEt Ester hydrolysis to carboxylic acid Prodrug synthesis
Key Findings:
  • Carboxamides exhibit better aqueous solubility but require additional steps for activation .
  • Esters serve as prodrugs, enhancing oral bioavailability (e.g., RO4383596 with >80% plasma exposure) .

Biological Activity

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug discovery, particularly in oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The chemical formula of this compound is C7H8ClN2OSC_7H_8ClN_2OS. The presence of a chlorine atom and a methylthio group at specific positions contributes to its biological activity. The compound exhibits properties that make it suitable for various applications in pharmaceuticals, particularly as an inhibitor of certain enzymes involved in cancer progression.

Antitumor Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to affect the cell cycle by inhibiting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are critical for cell proliferation. Such inhibition can lead to cell cycle arrest in the G1 phase, thereby reducing tumor growth rates .

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundMIA PaCa2 (pancreatic cancer)Not specifiedCDK4/6 inhibition
Ribociclib (analog)MCF-7 (breast cancer)0.95CDK4/6 inhibition

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that this compound can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The IC50 values for COX-2 inhibition were found to be comparable to those of established anti-inflammatory drugs like celecoxib .

Activity IC50 Value (μM) Reference Compound
COX-2 Inhibition0.04 ± 0.01Celecoxib

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at the 2 and 6 positions of the pyrimidine ring have been shown to enhance its potency against various biological targets. For example, substituents that are electron-donating have been linked to increased anti-inflammatory activity, while others enhance antitumor effects through improved selectivity for CDK inhibitors .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of several pyrimidine derivatives on MIA PaCa2 cells, revealing that this compound significantly inhibited cell proliferation through CDK inhibition.
  • Anti-inflammatory Effects : Another study focused on the compound's ability to inhibit COX-2 in carrageenan-induced paw edema models, demonstrating a significant reduction in inflammation compared to control groups.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or oxidation reactions. For example:

  • Substitution approach : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (precursor) reacts with dimethylamine under reflux in ethanol/dioxane with triethylamine to yield carbaldehyde derivatives .
  • Oxidation of methylthio groups : Activated MnO₂ in chloroform oxidizes 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde intermediates to aldehydes (73% yield) .
    Critical factors : Solvent polarity (e.g., DMF for solubility), temperature (reflux vs. RT), and stoichiometry of oxidizing agents (e.g., MnO₂ excess) significantly impact purity and yield.

Q. Q2. How can researchers purify this compound, given its solubility limitations?

Methodological Answer: Purification strategies include:

  • Recrystallization : Poor solubility in common solvents necessitates DMF or acetone for recrystallization .
  • Chromatography : Silica gel columns with hexane:EtOAc (1:1) gradients resolve impurities, particularly for intermediates with polar functional groups .
  • Trituration : Hexanes effectively remove unreacted starting materials from aldehyde derivatives .

Q. Q3. What spectroscopic techniques are most reliable for characterizing substituent effects on the pyrimidine ring?

Methodological Answer:

  • ¹H NMR : Methylthio groups (~δ 2.5–2.6 ppm) and aldehydes (~δ 9.7–9.8 ppm) provide distinct signals. Chlorine at position 4 deshields adjacent protons, shifting resonances upfield .
  • LC-MS : High-resolution MS confirms molecular weight (C₆H₅ClN₂OS; MW 188.64) and detects byproducts like sulfoxides from incomplete oxidation .
  • Comparative analysis : Substituent positioning (e.g., chloro vs. methylthio at C2 vs. C4) alters UV-Vis absorption maxima due to electronic effects .

Advanced Research Questions

Q. Q4. How can conflicting reactivity data for methylthio and aldehyde groups in cross-coupling reactions be resolved?

Methodological Answer: Contradictions arise from competing pathways:

  • Thioether oxidation : mCPBA oxidizes methylthio to sulfone, altering reactivity. Pre-oxidation ensures regioselective substitution .
  • Aldehyde protection : Temporary protection (e.g., acetal formation) prevents undesired nucleophilic attacks during Suzuki-Miyaura couplings .
    Experimental design : Kinetic studies under inert atmospheres (argon) and controlled stoichiometry (e.g., K₂CO₃ as base) minimize side reactions .

Q. Q5. What strategies optimize the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones from this compound?

Methodological Answer: Cyclocondensation protocol :

Reagents : Mix aldehyde with ethyl 2-(2,6-dichlorophenyl)acetate and KF/Al₂O₃ in DMA at RT for 24 h .

Cyclization : Heat with K₂CO₃ in DMF at 120°C for 16 h to form fused pyrimidinones .
Key parameters :

  • Solvent polarity : DMF enhances cyclization efficiency vs. DCM.
  • Workup : Precipitation in water followed by EtOAc extraction removes unreacted aldehyde .

Q. Q6. How do structural modifications at C2 and C4 influence bioactivity in pyrimidine derivatives?

Methodological Answer: Comparative SAR table :

Substituent (C2/C4)Bioactivity TrendMechanism Insight
C2: Methylthio; C4: ClAnticancer (DNA intercalation)Chlorine enhances electrophilicity; methylthio aids membrane permeability .
C2: Dimethylamino; C4: ClNeuroprotective (kinase inhibition)Amino groups enable hydrogen bonding with ATP-binding pockets .
C2: Methylthio; C4: COOHAntibacterial (enoyl-ACP reductase inhibition)Carboxylic acid enhances solubility and target affinity .

Design principles : Replace C4-Cl with bioisosteres (e.g., CF₃) to modulate lipophilicity and metabolic stability .

Q. Q7. How can discrepancies in HPLC purity data for aldehyde derivatives be addressed?

Methodological Answer: Root causes :

  • Byproduct formation : Oxidized sulfones or hydrolyzed aldehydes (e.g., to carboxylic acids) .
  • Column artifacts : Aldehydes may react with silica gel, causing peak tailing.
    Solutions :
  • Derivatization : Convert aldehydes to hydrazones for stable HPLC analysis.
  • Mobile phase additives : Use 0.1% formic acid to suppress silanol interactions .

Q. Q8. What advanced computational methods predict reactivity of this compound in heterocyclic syntheses?

Methodological Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Chlorine at C4 lowers LUMO, favoring SNAr reactions .
  • MD simulations : Solvent effects (e.g., DMF vs. ethanol) on transition states guide solvent selection for cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.